molecular formula C21H22N2O4 B2661707 Ethyl 4-[4-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 294197-68-5

Ethyl 4-[4-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No. B2661707
CAS RN: 294197-68-5
M. Wt: 366.417
InChI Key: BDLDWINBPRHBMI-UHFFFAOYSA-N
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Description

This compound is a derivative of pyrimidine, which is a basic aromatic ring present in many important biomolecules, such as thiamine, uracil, thymine, and cytosine . The benzyloxy group attached to the pyrimidine ring suggests that it might have increased lipophilicity, potentially altering its biological activity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the presence of the pyrimidine ring, the benzyloxy group, and the ester group . These groups could affect properties such as solubility, melting point, and reactivity.

Scientific Research Applications

Antioxidant and Radioprotective Activities

Ethyl 4-[4-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has been synthesized and evaluated for its antioxidant and radioprotective activities. A study by Mohan et al. (2014) found that this compound showed significant in vitro antioxidant activity and provided radioprotection in Drosophila melanogaster models exposed to ionizing electron beam radiation, reducing oxidative stress induced by irradiation (Mohan et al., 2014).

Chemical Reactions and Pathways

Research on the chemical behavior of similar ethyl tetrahydropyrimidine-5-carboxylate derivatives has shown complex reactions, such as ring expansion and nucleophilic substitution, under different conditions. Fesenko et al. (2010) demonstrated how the reaction pathway of ethyl 4-chloromethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate with thiophenolates can vary depending on factors like reagent ratio and temperature (Fesenko et al., 2010).

Thermodynamic Properties

The thermodynamic properties of similar ethyl 6-methyl-2-oxo-tetrahydropyrimidine derivatives have been extensively studied. Klachko et al. (2020) analyzed the enthalpies of combustion, formation, fusion, vaporization, and sublimation of these compounds using bomb calorimetry and differential thermal analysis (Klachko et al., 2020).

Antimicrobial Activity

A derivative of ethyl 6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine has been synthesized and evaluated for antimicrobial activity. Sarvaiya et al. (2019) created compounds that showed potential efficacy against various bacteria and fungi, suggesting a promising area for developing new antimicrobial agents (Sarvaiya et al., 2019).

Binding Interaction Studies

Comparative binding interaction studies with ethyl tetrahydropyrimidine derivatives have been conducted to understand their interaction with biological molecules like bovine serum albumin (BSA). Pisudde et al. (2018) investigated how these compounds bind to BSA using techniques like equilibrium dialysis and FT-IR, providing insights into their potential biological interactions (Pisudde et al., 2018).

Catalytic Applications

Catalytic applications of ethyl 6-methyl-2-oxo-tetrahydropyrimidine derivatives have also been explored. Cahyana et al. (2019) synthesized a pyrimidine derivative using CuO@SiO2 as a nanocatalyst, demonstrating its effectiveness in catalyzing one-pot, three-component reactions (Cahyana et al., 2019).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it’s intended to be a drug, the mechanism of action would depend on the specific biological target of the drug .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation . Without specific data, it’s difficult to provide a detailed analysis.

Future Directions

Future research could involve exploring the potential uses of this compound, such as its potential as a pharmaceutical agent. Additionally, research could be conducted to optimize the synthesis process and to better understand its physical and chemical properties .

properties

IUPAC Name

ethyl 6-methyl-2-oxo-4-(4-phenylmethoxyphenyl)-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4/c1-3-26-20(24)18-14(2)22-21(25)23-19(18)16-9-11-17(12-10-16)27-13-15-7-5-4-6-8-15/h4-12,19H,3,13H2,1-2H3,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDLDWINBPRHBMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=CC=C(C=C2)OCC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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